molecular formula C25H21F3N4O2 B2925488 [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone CAS No. 955961-90-7

[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone

Cat. No. B2925488
CAS RN: 955961-90-7
M. Wt: 466.464
InChI Key: VVOQZNUFXAXLLR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyridine ring, and a trifluoromethyl group. The presence of these groups can confer specific properties to the compound, such as reactivity, polarity, and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely have a planar aromatic pyrazole and pyridine ring system, with the trifluoromethyl group adding electron-withdrawing character .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be transformed into other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the nitrogen-containing rings could participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Structural Analysis

  • Isomorphous Structures : Research has been conducted on the synthesis of isomorphous structures related to the compound, focusing on the chlorine-methyl exchange rule and the challenges of detecting isomorphism due to extensive disorder in crystal structures (Rajni Swamy et al., 2013).

Antimicrobial Activity

  • Antimicrobial Properties : Several studies have explored the antimicrobial activities of pyrazole derivatives. For instance, the synthesis of new pyrazolines has shown antimicrobial activity comparable to standard drugs, indicating the potential utility of these compounds in medicinal chemistry (Kumar et al., 2012).

Anticancer Potential

  • Anticancer Agents : Pyrazole derivatives have been investigated for their potential as anticancer agents. Specific compounds have exhibited higher anticancer activity than the reference drug doxorubicin in vitro, highlighting the promise of these molecules in cancer therapy (Hafez et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition : Research into pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions has shown significant inhibition efficiency, suggesting applications in materials science and engineering (Yadav et al., 2015).

Biological Activities

  • Herbicidal and Insecticidal Activities : Novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups have been synthesized and shown to exhibit favorable herbicidal and insecticidal activities, indicating their potential in agricultural applications (Wang et al., 2015).

Antioxidant Activities

  • Antioxidant Properties : Synthesized derivatives containing pyrazole moieties have demonstrated moderate antioxidant activities, suggesting their potential use in developing treatments for diseases associated with oxidative stress (Lynda, 2021).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be investigated as a pharmaceutical or agrochemical agent, given the biological activities of similar compounds .

properties

IUPAC Name

[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N4O2/c1-31(23-4-2-3-14-29-23)16-17-34-21-11-7-18(8-12-21)22-13-15-32(30-22)24(33)19-5-9-20(10-6-19)25(26,27)28/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOQZNUFXAXLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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